![molecular formula C12H15FN2OS B5843562 N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Dabrafenib and belongs to the class of drugs called kinase inhibitors.
作用機序
Dabrafenib binds to the ATP-binding site of the BRAF protein, blocking its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
Dabrafenib has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, induction of cell death, and reduction in tumor size. The compound has also been shown to have a favorable safety profile and low toxicity, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using Dabrafenib in lab experiments is its high specificity for the BRAF protein, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of using Dabrafenib is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.
将来の方向性
There are several potential future directions for research on Dabrafenib, including:
1. Investigating the use of Dabrafenib in combination with other cancer drugs to enhance its therapeutic efficacy.
2. Developing new formulations of Dabrafenib that can improve its bioavailability and reduce the risk of drug resistance.
3. Studying the potential use of Dabrafenib in treating other types of cancers, such as colorectal cancer and thyroid cancer.
4. Investigating the mechanisms of drug resistance to Dabrafenib and developing strategies to overcome it.
Conclusion:
Dabrafenib is a promising compound with significant potential for cancer therapy. Its high specificity for the BRAF protein and favorable safety profile make it an attractive candidate for further research and development. With continued research, Dabrafenib may become an important tool in the fight against cancer.
合成法
Dabrafenib is synthesized through a multi-step process involving the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to form the intermediate product, which is further reacted with carbon disulfide to form the final product, Dabrafenib.
科学的研究の応用
Dabrafenib has been extensively studied for its potential therapeutic applications in treating various types of cancers, including melanoma and non-small cell lung cancer. The compound works by inhibiting the activity of the BRAF protein, which plays a crucial role in the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-12(2,3)10(16)15-11(17)14-9-7-5-4-6-8(9)13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPESOXPZCUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
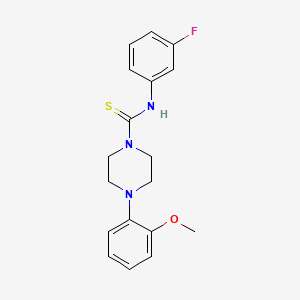
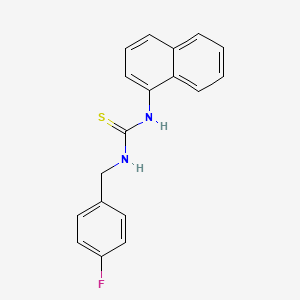
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
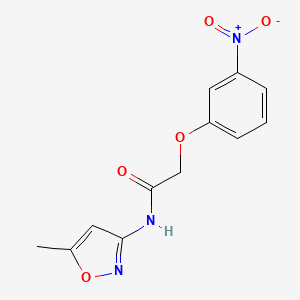
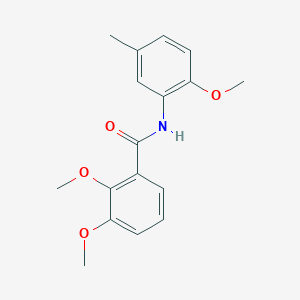
![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
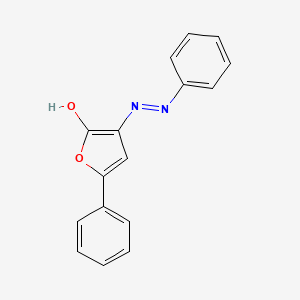
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)
